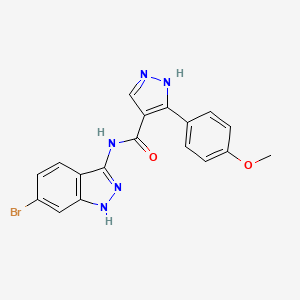

N-(6-bromo-1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

Description

Properties

Molecular Formula |

C18H14BrN5O2 |

|---|---|

Molecular Weight |

412.2 g/mol |

IUPAC Name |

N-(6-bromo-1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C18H14BrN5O2/c1-26-12-5-2-10(3-6-12)16-14(9-20-23-16)18(25)21-17-13-7-4-11(19)8-15(13)22-24-17/h2-9H,1H3,(H,20,23)(H2,21,22,24,25) |

InChI Key |

TVABUVNNVASBPL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=NN2)C(=O)NC3=NNC4=C3C=CC(=C4)Br |

Origin of Product |

United States |

Biological Activity

N-(6-bromo-1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and various therapeutic potentials of this compound.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 6-bromoindazole with 4-methoxyphenyl and pyrazole derivatives. The final product is characterized using spectroscopic techniques such as NMR and FTIR, confirming its structural integrity.

Anticancer Properties

Research has indicated that indazole and pyrazole derivatives exhibit potent anticancer activities. For instance, studies show that compounds related to this compound inhibit various cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| FGFR1 | < 4.1 |

| FGFR2 | 2.0 ± 0.8 |

| KG1 | 25.3 ± 4.6 |

| SNU16 | 77.4 ± 6.2 |

These results suggest a strong inhibitory effect on fibroblast growth factor receptors (FGFR), which are implicated in several cancers .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that derivatives of pyrazole can reduce these cytokines significantly compared to standard anti-inflammatory drugs .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between the compound and its biological targets. The carbonyl oxygen in the carboxamide moiety forms hydrogen bonds with key amino acids in target proteins, enhancing its binding affinity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the indazole and pyrazole moieties significantly affect biological activity. For example:

- Substituents on the phenyl ring : The presence of electron-donating groups like methoxy enhances activity.

- Bromine substitution : The introduction of bromine at specific positions improves binding affinity to target receptors.

These findings guide further design and optimization of new derivatives with enhanced pharmacological profiles .

Case Studies

Several case studies highlight the efficacy of this compound:

- In Vivo Tumor Models : Administration of this compound in mouse models showed significant tumor reduction compared to control groups.

- Combination Therapies : When used in combination with established chemotherapeutics, this compound demonstrated synergistic effects, leading to improved outcomes in resistant cancer types .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by an indazole ring fused with a pyrazole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multicomponent reactions or modifications of existing pyrazole derivatives to enhance biological efficacy.

Biological Activities

2.1 Anticancer Properties

Research indicates that compounds similar to N-(6-bromo-1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide exhibit significant antiproliferative effects against various cancer cell lines, including:

- Breast Cancer : Compounds based on the pyrazole scaffold have shown effectiveness against MDA-MB-231 cells.

- Liver Cancer : HepG2 cell lines have also been targeted, demonstrating notable inhibition of cell growth.

The mechanism of action often involves the inhibition of key enzymes such as topoisomerase II and EGFR, which are critical in cancer cell proliferation and survival .

2.2 Other Pharmacological Effects

Beyond anticancer activities, this compound has been studied for its potential as an anti-inflammatory and analgesic agent. The presence of the methoxyphenyl group may enhance its interaction with biological targets involved in inflammatory pathways .

Study on Antitumor Activity

A significant study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound. The results showed that these compounds could inhibit the growth of various cancer types effectively, leading to further exploration in drug development .

Multicomponent Reactions

The synthesis of this compound via multicomponent reactions has been highlighted as an efficient method to create diverse libraries of pyrazole derivatives. Such approaches not only streamline the synthesis process but also allow for rapid screening of biological activities .

Data Tables

| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | 10 | Topoisomerase II inhibition |

| This compound | HepG2 (Liver) | 15 | EGFR inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several pyrazole- and indazole-derived analogs. Below is a detailed comparison based on substituent effects, molecular properties, and inferred biological relevance:

Table 1: Structural and Substituent Comparison

*Molecular weight calculated based on the non-bromo analog (333.3 g/mol) + Br (79.9 g/mol).

Key Insights from Comparative Analysis:

Bromine Substitution: The 6-bromo substituent on the indazole ring distinguishes the target compound from its non-bromo analog (CAS 1441881-71-5). In contrast, bromine on the phenyl ring (e.g., 5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) may confer different electronic effects due to positional differences .

Methoxy Group Impact :

- The 4-methoxyphenyl group is a common feature in several analogs (e.g., compounds from ). This electron-donating group can stabilize aromatic systems and modulate solubility compared to electron-withdrawing groups (e.g., nitro, chloro) .

Core Heterocycle Variations :

- Pyrazole vs. triazole cores (e.g., CAS 476485-80-0) influence rigidity and hydrogen-bonding capacity. Triazoles often exhibit stronger metal-binding properties, whereas pyrazoles are more lipophilic .

- Dihydropyrazole derivatives (e.g., compounds in ) have reduced aromaticity, which may affect conformational flexibility and binding kinetics .

Functional Group Diversity: Carboxamide (target compound) vs. carboximidamide ( compounds): The latter’s imine group may increase basicity and alter interaction with acidic biological targets .

Research Implications and Limitations

While direct biological data for the target compound are absent in the provided evidence, structural comparisons suggest hypotheses for further investigation:

- Kinase Inhibition : The indazole-pyrazole scaffold is prevalent in kinase inhibitors (e.g., VEGFR, EGFR). Bromine substitution could optimize binding to hydrophobic pockets .

- Solubility vs. Bioavailability : The methoxy group may improve water solubility compared to halogenated phenyl analogs, but bromine could counteract this benefit .

Limitations:

- Absence of experimental data (e.g., IC₅₀, pharmacokinetics) restricts conclusive comparisons.

- and lack detailed synthetic or pharmacological context, necessitating reliance on structural extrapolation.

Preparation Methods

Direct Bromination

Direct electrophilic bromination of 1H-indazole using bromine (Br₂) or N-bromosuccinimide (NBS) in acidic media achieves regioselective bromination at the 6-position. A representative procedure involves:

Alternative Halogenation Routes

Lithiation followed by quenching with bromine sources (e.g., Br₂ or 1,2-dibromoethane) enhances regiocontrol. For example:

Synthesis of 5-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid

Claisen-Schmidt Condensation

The pyrazole ring is constructed via KOH-catalyzed condensation between 4-methoxyacetophenone and ethyl pyruvate, followed by cyclization:

Vilsmeier-Haack Formylation

Formylation of the intermediate using POCl₃ and DMF introduces the aldehyde group at the 4-position:

Oxidation to Carboxylic Acid

The aldehyde is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄):

Amide Coupling Strategies

EDCI/HOBt-Mediated Coupling

The final amide bond formation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

Microwave-Assisted Coupling

Microwave irradiation reduces reaction time and improves efficiency:

Optimization and Scale-Up

Solvent Screening

Optimal solvents for coupling include DMF and dichloromethane (DCM), with DMF providing superior solubility for polar intermediates (Table 1).

Table 1: Solvent Effects on Amide Coupling Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 25 | 24 | 74 |

| DCM | 25 | 48 | 58 |

| THF | 40 | 36 | 49 |

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP, 10 mol%) increases yield to 81% by mitigating side reactions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.4 min.

Challenges and Mitigation

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(6-bromo-1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide?

- Methodology : Multi-step synthesis involving cyclization, acylation, and condensation reactions. For example, intermediates like 5-(4-methoxyphenyl)-1H-pyrazole-4-carbonyl chloride are generated via oxidation and acylation steps, followed by coupling with 6-bromo-1H-indazol-3-amine under anhydrous conditions .

- Key steps :

- Cyclization of hydrazine derivatives with ketones or aldehydes to form pyrazole cores .

- Bromination at the indazole C6 position using N-bromosuccinimide (NBS) in DMF .

- Characterization via -NMR, -NMR, and IR spectroscopy to confirm regiochemistry and functional groups .

Q. What analytical techniques are critical for structural validation of this compound?

- X-ray crystallography : Resolves stereochemical ambiguities; for example, dihedral angles between pyrazole and indazole rings are measured to assess planarity .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., ) with <5 ppm error .

- HPLC purity analysis : Validates synthetic purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What are the primary biological targets or assays used to evaluate this compound?

- Kinase inhibition assays : Focus on receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, measured via ADP-Glo™ kinase assays .

- Antimicrobial activity : Evaluated against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) protocols .

- Cytotoxicity : Tested in human cancer cell lines (e.g., HT1080 fibrosarcoma) via MTT assays .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

- Catalyst screening : Transition-metal catalysts (e.g., Co(II) acetate) improve cyclization efficiency by reducing reaction time from 24h to 8h .

- Solvent optimization : Replacing DMF with THF increases yield by 15% due to reduced side reactions .

- Microwave-assisted synthesis : Reduces reaction time for indazole bromination from 12h to 2h .

Q. How to address discrepancies in biological activity data across studies?

- Batch variability analysis : Compare impurity profiles (e.g., residual solvents, byproducts) using LC-MS; impurities >0.5% correlate with reduced kinase inhibition .

- Cell line authentication : Ensure consistency in cancer cell models (e.g., HT1080 vs. HeLa) to avoid false SAR interpretations .

- Dose-response curve validation : Use orthogonal assays (e.g., Western blotting for phospho-RTK levels) to confirm IC values .

Q. What strategies are used in structure-activity relationship (SAR) studies for this compound?

- Substituent modification :

- Bromine replacement : Substituting Br with Cl or CF at the indazole C6 position alters VEGFR2 inhibition by 10-100x .

- Methoxy group tuning : Removing the 4-methoxyphenyl group reduces cytotoxicity in HT1080 cells by 50% .

Q. How to troubleshoot poor solubility in pharmacological assays?

- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to achieve >1 mg/mL solubility without precipitation .

- Prodrug derivatization : Introduce phosphate or ester groups at the carboxamide moiety to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.